molecular formula C21H27NO3 B4974703 N-(1-adamantylacetyl)phenylalanine

N-(1-adamantylacetyl)phenylalanine

Cat. No.: B4974703
M. Wt: 341.4 g/mol
InChI Key: KGZGOFICHUPWBA-UHFFFAOYSA-N
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Description

N-(1-adamantylacetyl)phenylalanine: is a compound that combines the structural features of adamantane and phenylalanine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while phenylalanine is an essential aromatic amino acid. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylacetyl)phenylalanine typically involves the reaction of adamantanecarboxylic acid with phenylalanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the adamantane and phenylalanine moieties . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantylacetyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-adamantylacetyl)phenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-adamantylacetyl)phenylalanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize phenylalanine or its derivatives.

    Pathways Involved: It may influence pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Uniqueness: N-(1-adamantylacetyl)phenylalanine is unique due to the combination of the adamantane and phenylalanine structures, which imparts both stability and biological activity. This dual characteristic makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-19(22-18(20(24)25)9-14-4-2-1-3-5-14)13-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGOFICHUPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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